molecular formula C4HBrF3NO B7961257 4-Bromo-2-(trifluoromethyl)oxazole

4-Bromo-2-(trifluoromethyl)oxazole

Cat. No.: B7961257
M. Wt: 215.96 g/mol
InChI Key: RPVZHCGMNCOGDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)oxazole is a heterocyclic organic compound that features a bromine atom and a trifluoromethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)oxazole typically involves the bromination of 2-(trifluoromethyl)oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the oxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted oxazole, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)oxazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-2-(trifluoromethyl)oxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.

    4-Bromo-2-methyl-oxazole:

Uniqueness

4-Bromo-2-(trifluoromethyl)oxazole is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct reactivity and electronic characteristics. These features make it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NO/c5-2-1-10-3(9-2)4(6,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVZHCGMNCOGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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